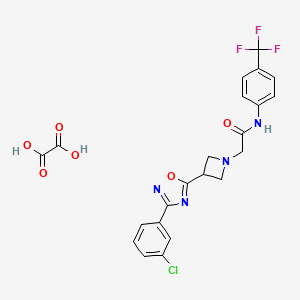
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C22H18ClF3N4O6 and its molecular weight is 526.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : C17H15ClN4F3O3
- Molecular Weight : 393.77 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. The structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like chlorine enhances the anticancer potential against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
A study conducted by Desai et al. (2016) highlighted that derivatives with oxadiazole rings showed promising results in inhibiting cancer cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. The oxadiazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have been shown to inhibit Staphylococcus aureus and Escherichia coli effectively.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Chlorophenyl)-1,2,4-oxadiazol | E. coli | 32 µg/mL |
| 2-(Trifluoromethylphenyl)-oxadiazol | S. aureus | 16 µg/mL |
| 2-(Chlorophenyl)-oxadiazol | Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values for various derivatives against common bacterial strains .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, there is evidence suggesting that oxadiazole derivatives possess anti-inflammatory properties. Studies indicate that these compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thus providing relief from inflammation-related conditions. The analgesic effects have been attributed to their ability to modulate pain pathways in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Oxadiazoles often inhibit key enzymes involved in cellular proliferation and inflammation.
- Induction of Apoptosis : Many derivatives promote apoptosis in cancer cells through mitochondrial pathways.
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA, disrupting replication processes.
Case Studies
A recent study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their biological activity. Among them, the compound similar to this compound showed significant inhibition against MCF-7 cells with an IC50 value of 12 µM .
Another case study focused on its antimicrobial efficacy against drug-resistant strains of bacteria, demonstrating a promising alternative for treating infections where conventional antibiotics fail .
Eigenschaften
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O2.C2H2O4/c21-15-3-1-2-12(8-15)18-26-19(30-27-18)13-9-28(10-13)11-17(29)25-16-6-4-14(5-7-16)20(22,23)24;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMPWBQUWQSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














